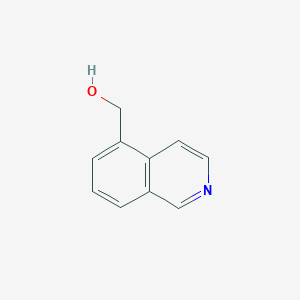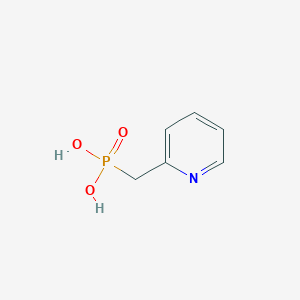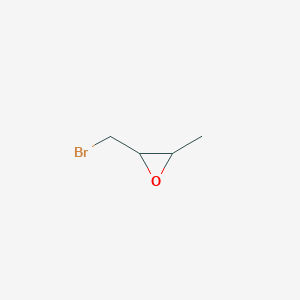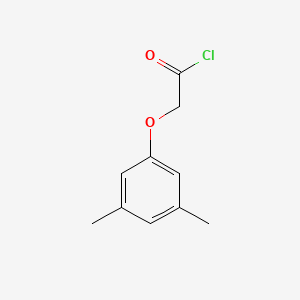
Isoquinolin-5-ylmethanol
Descripción general
Descripción
Isoquinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Isoquinolin-5-ylmethanol and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis involves various methods including metal catalysts to catalyst-free processes in water .Molecular Structure Analysis
The molecular structure of Isoquinolin-5-ylmethanol consists of a benzene ring fused to a pyridine ring . The InChI code for Isoquinolin-5-ylmethanol is 1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10 (8)9/h1-6,12H,7H2 .Chemical Reactions Analysis
Isoquinoline and its derivatives demonstrate a wide range of biological activities . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Isoquinolin-5-ylmethanol has a molecular weight of 159.19 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Isoquinolin-5-ylmethanol serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure is integral to the development of drugs with diverse therapeutic effects. For instance, derivatives of this compound have been explored for their anticancer properties due to their ability to interfere with cellular proliferation pathways .
Green Chemistry
Finally, Isoquinolin-5-ylmethanol is significant in the realm of green chemistry. It’s being explored for use in developing environmentally friendly synthetic routes, which minimize the use of toxic reagents and reduce waste products .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
isoquinolin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKIXPRSRGOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511030 | |
| Record name | (Isoquinolin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylmethanol | |
CAS RN |
76518-57-5 | |
| Record name | (Isoquinolin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper "Enantio- and Diastereoselective Synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol from D-Ribonolactone"?
A1: The research focuses on developing a novel synthetic route for the enantio- and diastereoselective synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol starting from D-Ribonolactone. [] The authors successfully demonstrate a multi-step synthesis pathway that results in the desired stereoisomer with high selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)



![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)



![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)